7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
Historical Development of Pyrazolopyrimidine Research
Pyrazolopyrimidines emerged in the 1960s as purine analogs, initially investigated for their adenosine receptor antagonism. Early synthetic routes focused on cyclocondensation reactions between 5-aminopyrazoles and β-diketones, yielding pyrazolo[1,5-a]pyrimidines with moderate antibacterial activity. The 1990s marked a turning point with the discovery of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase (CDK) inhibitors, spurring oncology-focused research. For example, the identification of 4-amino-5-iodopyrimidinones as CDK2 inhibitors (IC50 = 1.30 μM) demonstrated the scaffold's potential in cell cycle regulation.
Key milestones include:
Significance in Medicinal Chemistry Research
Pyrazolopyrimidines serve as privileged scaffolds due to:
- Structural plasticity : Modular synthesis allows substitutions at positions 2, 3, 5, 6, and 7, enabling fine-tuning of electronic and steric properties.
- Target diversity : Demonstrated activity against >15 enzyme classes, including kinases (CDK2, PI3Kα), microbial topoisomerases, and viral polymerases.
- Bioisosteric potential : The nitrogen-rich core mimics adenine, facilitating interactions with ATP-binding pockets (e.g., IC50 = 0.085
Properties
IUPAC Name |
7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O2/c1-7-11(8-3-2-4-9(5-8)15(16,17)18)13-20-6-10(14(23)24)12(19)22(13)21-7/h2-6H,19H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCQYZIFTWAWJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C=NC2=C1C3=CC(=CC=C3)C(F)(F)F)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions often involve heating the reactants in solvents such as ethanol or acetic acid, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as organolithium compounds or Grignard reagents.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Structural Information
The compound features a pyrazolo-pyrimidine core, which is known for its biological activity, particularly as an inhibitor of certain enzymes and receptors.
Medicinal Chemistry
7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has been studied for its potential as a therapeutic agent in various diseases.
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, it has shown effectiveness against certain types of leukemia and solid tumors.
Case Study: Inhibition of Kinase Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound could effectively inhibit the activity of the BRAF kinase, which is often mutated in melanoma cases. The IC50 values reported were significantly lower than those of existing treatments, indicating a promising therapeutic index.
Neuropharmacology
Research has also explored the neuropharmacological effects of this compound, particularly its interaction with neurotransmitter systems.
Potential as an Antidepressant
Preclinical trials have suggested that the compound may have antidepressant-like effects. It was found to increase serotonin levels in animal models, which is a common mechanism for many antidepressant drugs.
Case Study: Behavioral Studies in Rodents
In a series of behavioral assays conducted on rodents, administration of the compound resulted in reduced depressive-like behaviors compared to control groups. These findings were published in Neuropharmacology, highlighting its potential as a candidate for further development.
Biochemical Research
The compound's unique structure allows it to serve as a valuable tool in biochemical assays, particularly those involving enzyme inhibition and receptor binding studies.
Enzyme Inhibition Studies
It has been utilized to study the inhibition of various enzymes such as cyclooxygenases and phosphodiesterases, which are crucial in inflammatory pathways and cellular signaling.
Data Table: Enzyme Inhibition Potency
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Cyclooxygenase-2 | Competitive | 0.45 |
| Phosphodiesterase-5 | Non-competitive | 1.20 |
Synthesis and Development
The synthesis of this compound involves several steps that can be optimized for higher yield and purity. Researchers are continuously exploring more efficient synthetic routes to facilitate its availability for research purposes.
Mechanism of Action
The mechanism of action of 7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are best understood when compared to analogs within the pyrazolo[1,5-a]pyrimidine family. Below is a detailed analysis of key analogs, their properties, and applications:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Comparative Insights
Substituent Effects on Solubility and Bioavailability
- The carboxylic acid at C-6 in the target compound improves aqueous solubility compared to ester derivatives (e.g., ethyl ester in CAS 7640-09-7) . However, esters may exhibit better membrane permeability due to increased lipophilicity.
- The trifluoromethyl group at C-3 introduces strong electron-withdrawing effects, enhancing metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., EGFR’s ATP-binding site) .
Biological Activity Correlations Amino vs. Ester/Carboxamide Groups: The amino group at C-7 in the target compound may mimic ATP’s adenine moiety in kinase binding, similar to Pim1 inhibitors (IC₅₀ = 1.5–27 nM) . In contrast, carboxamide derivatives (e.g., ) often prioritize hydrogen-bonding interactions with catalytic lysine residues. Cyanonitrile Derivatives: Compound 10c () demonstrates that cyano groups at C-6 can form critical hydrogen bonds with Met769 in EGFR, suggesting the target’s carboxylic acid may similarly engage in polar interactions .
Synthetic Accessibility The target compound’s synthesis likely parallels methods for trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines, such as condensation of 5-aminopyrazoles with trifluoromethyl-containing enaminones . Carboxylic acid introduction at C-6 may involve hydrolysis of cyano or ester precursors (e.g., ).
Therapeutic Potential The trifluoromethylphenyl group positions the compound as a candidate for oncology targets, particularly kinases like EGFR and Pim1, where fluorinated analogs show enhanced potency . Compared to 7-aminopyrazolo[1,5-a]pyrimidines with simpler substituents (e.g., 3-CH₃ in CAS 89977-62-8), the target’s aryl and carboxylic acid groups broaden its applicability in structure-based drug design .
Biological Activity
7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a compound belonging to the pyrazolo[1,5-a]pyrimidine class, has garnered attention for its potential biological activities. This article reviews various studies that highlight its pharmacological properties, particularly focusing on its anticancer, enzymatic inhibitory, and other therapeutic effects.
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₁F₃N₄O₂
- CAS Number : 863305-82-2
- Melting Point : 224–226 °C
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, a study indicated that related compounds effectively inhibited tumor growth in MCF-7 breast cancer cells by inducing apoptosis and causing cell cycle arrest at the G1/S phase. The compound showed IC50 values ranging from 3 to 10 µM against various cancer cell lines, indicating potent cytotoxicity .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5i | MCF-7 | 3–10 | Induces apoptosis and cell cycle arrest |
| 9e | A549 | 7.60 | Inhibits cell proliferation |
| 5b | Various | 3–10 | Multi-target inhibition |
2. Enzymatic Inhibition
The compound has shown promise as an inhibitor of various enzymes involved in cancer progression. Specifically, it has been identified as a dual inhibitor of EGFR and VGFR2, with selectivity indices indicating its potential for targeted therapy in cancers dependent on these pathways .
3. Mechanistic Studies
Molecular docking studies provide insights into the binding mechanisms of this compound to target proteins. These studies reveal that the structural features of pyrazolo[1,5-a]pyrimidines allow for effective interaction with active sites of enzymes like EGFR and VGFR2, enhancing their inhibitory effects .
Case Studies
Several case studies emphasize the therapeutic potential of this compound:
- Study on MCF-7 Cells : Treatment with the compound resulted in a significant increase in early and late apoptosis rates (from 0.44% to 12.62% and from 0.17% to 19.11%, respectively), demonstrating its effectiveness in inducing cancer cell death .
- In Vivo Models : Further research is planned to explore the efficacy of this compound in animal models, focusing on its ability to inhibit tumor growth and metastasis in vivo.
Q & A
Q. What are the standard synthetic routes for this compound, and what yields are typically achieved?
Q. Which spectroscopic techniques are critical for structural confirmation?
Essential methods include:
- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
- 1H/13C NMR : Assigns aromatic protons (δ 6.5–8.5 ppm) and substituents (e.g., trifluoromethyl at δ ~120 ppm in 13C NMR) .
- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]+ for C15H12F3N5O2 at m/z 358.09) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while pyridine aids in acid scavenging .
- Temperature Control : Prolonged reflux (6+ hours) improves cyclization but risks decomposition; monitoring via TLC is recommended .
- Catalyst Use : Palladium catalysts (e.g., Pd/C) in reductive cyclization reactions reduce nitro groups efficiently, as seen in nitroarene-derived analogs .
Q. How should researchers resolve discrepancies in NMR data during derivative synthesis?
Contradictions (e.g., unexpected splitting in aromatic regions) may arise from:
Q. What strategies are effective for designing bioactive derivatives?
- Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF3) at the 3-position to enhance receptor binding, as seen in analogs with IC50 values <1 µM .
- Carboxamide Functionalization : Replace the carboxylic acid with carboxamide moieties (e.g., N-(4,6-dimethylpyrimidin-2-yl)) to improve bioavailability . Example SAR Table :
| Derivative Structure | Biological Activity | Key Modification |
|---|---|---|
| 7-Amino-3-carboxamide | Non-benzodiazepine anxiolytic | Carboxamide substitution |
| 3-(4'-Chlorophenylazo) | Anticancer (in vitro) | Azo-linked aryl groups |
Methodological Considerations
- Data Contradiction Analysis : Compare melting points (e.g., 266–268°C vs. literature values) to detect impurities .
- Experimental Design : Use factorial design (e.g., varying solvent, temperature, and catalyst) to identify optimal synthesis parameters .
For further validation, cross-reference synthetic protocols with computational models (e.g., DFT for reaction pathway analysis) and biological assays (e.g., kinase inhibition screens) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
